ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate
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Overview
Description
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate is a synthetic organic compound with the molecular formula C12H19N3O5. It is known for its unique chemical structure, which includes a morpholine ring, an acetyl group, and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate typically involves the reaction of ethyl carbamate with 2-acetyl-3-(morpholinoamino)acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl N-[2-acetyl-3-(pyrrolidinoamino)acryloyl]carbamate: Contains a pyrrolidine ring instead of a morpholine ring.
Ethyl N-[2-acetyl-3-(azetidinoamino)acryloyl]carbamate: Features an azetidine ring in place of the morpholine ring.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H19N3O5 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(E)-morpholin-4-yliminomethyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)/b10-9+,13-8+ |
InChI Key |
WSBVXPUDACAYRD-URERACSSSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/N1CCOCC1 |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1 |
Origin of Product |
United States |
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